molecular formula C8H8ClFO B8768677 1-(Chloromethyl)-3-fluoro-2-methoxybenzene

1-(Chloromethyl)-3-fluoro-2-methoxybenzene

Cat. No. B8768677
M. Wt: 174.60 g/mol
InChI Key: PLTQMIYVUSUELE-UHFFFAOYSA-N
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Patent
US06875868B2

Procedure details

A solution of 3-fluoro-2-methoxy-benzenemethanol (WO 20000419) (0.50 g) and thionyl chloride (0.47 ml) in dichloromethane (30 ml) was stirred for 2 hours then concentrated in-vacuo to give the subtitled compound, which was used directly in the next step.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH2:8]O)[CH:5]=[CH:6][CH:7]=1.S(Cl)([Cl:14])=O>ClCCl>[Cl:14][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)CO)OC
Name
Quantity
0.47 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C(=CC=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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